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Compound of Interest

Compound Name: Zidesamtinib

Cat. No.: B10856204 Get Quote

In the landscape of targeted therapies for ROS1-positive cancers, Zidesamtinib (NVL-520)

and Repotrectinib (TPX-0005, Augtyro™) have emerged as potent next-generation tyrosine

kinase inhibitors (TKIs). Both drugs are designed to overcome limitations of earlier-generation

TKIs, including resistance mutations and brain metastases. This guide provides a detailed

comparison of their pharmacokinetic profiles, supported by available clinical and preclinical

data, to inform researchers, scientists, and drug development professionals.

Executive Summary
Zidesamtinib and Repotrectinib are both orally bioavailable, brain-penetrant TKIs targeting

ROS1, TRK, and ALK oncogenic drivers. Repotrectinib, having received FDA approval, has a

well-characterized pharmacokinetic profile with moderate oral bioavailability, extensive

distribution, and metabolism primarily via CYP3A4. Zidesamtinib, currently in clinical

development (ARROS-1 trial), has shown a favorable pharmacokinetic profile with dose-

dependent exposure and is specifically designed for high central nervous system (CNS)

penetrance and selectivity for ROS1 over the structurally related TRK family, potentially

minimizing off-target neurological adverse events.[1][2][3][4]

Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for Zidesamtinib
and Repotrectinib. Data for Repotrectinib is derived from its prescribing information and clinical

trial publications, while data for Zidesamtinib is based on preliminary findings from the

ARROS-1 clinical trial.
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Pharmacokinetic
Parameter

Zidesamtinib (NVL-520) Repotrectinib (TPX-0005)

Absorption

Bioavailability

Favorable pharmacokinetics

observed; specific value not

yet reported.[5]

Absolute bioavailability: 45.7%.

[6]

Tmax (Time to Peak Plasma

Concentration)

Data from Phase 1/2 ARROS-1

trial pending full publication.[7]

~2-3 hours after a single oral

dose.[6]

Food Effect Not yet reported.

No clinically significant effect of

a high-fat meal on

pharmacokinetics.[6]

Distribution

CNS Penetrance

Designed for high CNS

penetrance; has demonstrated

intracranial responses in

clinical trials.[1][3][4]

Demonstrates CNS activity

and has achieved responses in

patients with brain metastases.

[8]

Protein Binding Not yet reported. 95.4% (in vitro).

Volume of Distribution (Vz/F) Not yet reported. 432 L.

Metabolism

Primary Metabolizing Enzymes
Under investigation in the

ARROS-1 trial.

Primarily metabolized by

CYP3A4, followed by

secondary glucuronidation.[6]

Excretion

Route of Elimination Under investigation.

Primarily in feces (88.8%, with

50.6% as unchanged drug); a

small percentage is recovered

in urine (4.84%).

Half-life (t½)
Phase 1/2 ARROS-1 trial is

evaluating half-life.[7]

Single dose: ~50.6 hours;

Steady state: ~35.4 hours.
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Clearance (CL/F) Not yet reported. 15.9 L/h.

Signaling Pathway and Experimental Workflow
Visualizations
To provide a clearer understanding of the drugs' mechanism and the methods used to evaluate

them, the following diagrams have been generated.
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ROS1 signaling pathway inhibited by Zidesamtinib and Repotrectinib.
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Typical experimental workflow for an in-vivo pharmacokinetic study.

Experimental Protocols
Detailed protocols for the clinical trials evaluating Zidesamtinib (ARROS-1) and Repotrectinib

(TRIDENT-1) are registered and can be accessed through clinical trial databases (e.g.,

ClinicalTrials.gov).[1][7][9][10] The following sections describe the general methodologies

employed in preclinical and clinical pharmacokinetic studies.

In Vitro ADME Assays
Early in drug development, a series of in vitro assays are conducted to predict the Absorption,

Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays help

in selecting candidates with favorable pharmacokinetic characteristics.

Metabolic Stability:

Objective: To determine the rate at which the drug is metabolized by liver enzymes.

Methodology: The test compound (Zidesamtinib or Repotrectinib) is incubated with

human or animal liver microsomes or hepatocytes, which contain key drug-metabolizing

enzymes like Cytochrome P450s (CYPs). The concentration of the parent drug is

measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS). The rate of disappearance is used to calculate parameters like intrinsic clearance

and half-life. For Repotrectinib, these studies identified CYP3A4 as the primary

metabolizing enzyme.[6]

Plasma Protein Binding:
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Objective: To determine the extent to which a drug binds to proteins in the blood. Only the

unbound (free) drug is typically pharmacologically active and available for metabolism and

excretion.

Methodology: Equilibrium dialysis is a common method. The drug is added to a plasma

sample in a chamber separated by a semi-permeable membrane from a buffer-filled

chamber. The system is allowed to reach equilibrium, and the drug concentration in both

chambers is measured. The difference is used to calculate the percentage of drug bound

to plasma proteins.

Permeability Assays:

Objective: To predict the absorption of the drug across the intestinal wall.

Methodology: Caco-2 cell monolayers, which are derived from human colorectal

adenocarcinoma cells and differentiate to form a polarized monolayer with characteristics

of intestinal enterocytes, are often used. The drug is added to one side of the monolayer,

and its appearance on the other side is measured over time to determine the permeability

coefficient.

In Vivo Pharmacokinetic Studies
In vivo studies, typically conducted in animal models (e.g., rodents, canines) before human

trials, provide a more integrated understanding of a drug's pharmacokinetics. Clinical

pharmacokinetic studies are then conducted in humans.

Study Design:

Phase 1 Clinical Trials: In human studies, such as the ARROS-1 trial for Zidesamtinib
and the TRIDENT-1 trial for Repotrectinib, pharmacokinetics are intensively evaluated.[7]

[9][10] This is often done in a small group of patients as part of dose-escalation cohorts.[5]

Dosing: Subjects receive a single oral dose of the drug. For Repotrectinib, doses ranging

from 40 mg to 240 mg have been studied.[11] For Zidesamtinib, doses from 25 mg to 125

mg once daily were evaluated in the Phase 1 portion of its trial.[5]
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Blood Sampling: Blood samples are collected at multiple time points before and after drug

administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

Bioanalysis: Plasma is separated from the blood samples, and the concentration of the

drug (and sometimes its major metabolites) is quantified using a validated LC-MS/MS

method.

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using

non-compartmental or compartmental modeling software. This analysis yields key

parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time

to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and

elimination half-life (t½).[7]

Conclusion
Repotrectinib has a well-defined pharmacokinetic profile characterized by its oral absorption,

high protein binding, extensive metabolism by CYP3A4, and durable clinical responses.[6]

Zidesamtinib, while earlier in its clinical development, demonstrates a favorable and dose-

dependent pharmacokinetic profile.[5] A key differentiating design feature of Zidesamtinib is its

high selectivity for ROS1 over TRK kinases, which may translate to a better-tolerated safety

profile with fewer neurological side effects, coupled with potent activity against resistance

mutations and in the CNS.[3][4] Continued data from the ARROS-1 trial will be crucial for a

more complete quantitative comparison of these two important targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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